15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene

Übersicht

Beschreibung

Vorbereitungsmethoden

Diclofop-methyl wird durch einen mehrstufigen Prozess synthetisiert, der die Veresterung von Diclofop-Säure beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Synthese von Diclofop-Säure: Diclofop-Säure wird durch Reaktion von 2,4-Dichlorphenol mit 4-Chlorphenoxyessigsäure in Gegenwart einer Base wie Natriumhydroxid synthetisiert.

Industrielle Produktionsmethoden beinhalten die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Prozess wird sorgfältig gesteuert, um die Qualität und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Diclofop unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Diclofop-methyl wird im Boden und im Wasser schnell zu Diclofop-Säure hydrolysiert.

Oxidation: Diclofop kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Substitution: Diclofop kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen Phenoxygruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasser für die Hydrolyse, Wasserstoffperoxid für die Oxidation und verschiedene Nucleophile für Substitutionsreaktionen. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Diclofop-Säure und ihre Derivate .

Wissenschaftliche Forschungsanwendungen

Diclofop hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Landwirtschaft: Diclofop wird häufig als Herbizid zur Bekämpfung von Grasunkräutern in Getreidekulturen eingesetzt.

Umweltwissenschaften: Die Forschung zu Diclofop umfasst Studien zu seinem Umweltverhalten, seiner Abbaubarkeit und seiner Entfernung aus Gewässern.

5. Wirkmechanismus

Diclofop übt seine herbiziden Wirkungen aus, indem es Acetyl-CoA-Carboxylase (ACCase) hemmt, ein Enzym, das für die Fettsäurebiosynthese in Pflanzen entscheidend ist . Diese Hemmung stört die Produktion von essentiellen Fettsäuren, was zum Absterben anfälliger Grasunkräuter führt. Das molekulare Ziel von Diclofop ist das ACCase-Enzym, und der beteiligte Weg ist der Fettsäurebiosyntheseweg .

Wirkmechanismus

Diclofop exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible grass weeds. The molecular target of diclofop is the ACCase enzyme, and the pathway involved is the fatty acid biosynthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Diclofop gehört zur Gruppe der Aryloxyphenoxypropanoate, zu denen auch andere Verbindungen wie Fenoxaprop, Fluazifop und Quizalofop gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist Diclofop einzigartig in seiner spezifischen Aktivität gegen wilden Hafer und seiner relativ schnellen Hydrolyse zu Diclofop-Säure in der Umwelt . Diese schnelle Hydrolyse macht Diclofop weniger persistent in der Umwelt als einige andere Herbizide in derselben Gruppe .

Ähnliche Verbindungen

Fenoxaprop: Ein weiteres Aryloxyphenoxypropanoat-Herbizid, das zur Bekämpfung von Grasunkräutern eingesetzt wird.

Fluazifop: Bekannt für seine Wirksamkeit gegen eine Vielzahl von Grasunkräutern.

Quizalofop: Wird zur Nachlaufbehandlung von einjährigen und mehrjährigen Grasunkräutern eingesetzt.

Eigenschaften

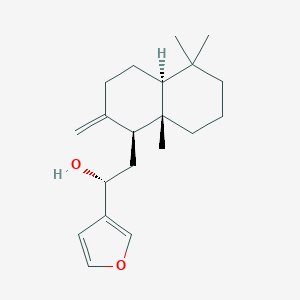

IUPAC Name |

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-HLNWXESRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)